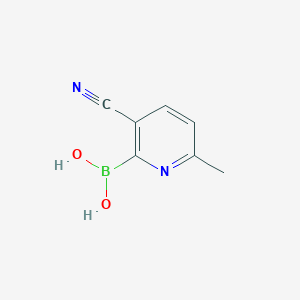

(3-Cyano-6-methylpyridin-2-yl)boronic acid

CAS No.:

Cat. No.: VC17234816

Molecular Formula: C7H7BN2O2

Molecular Weight: 161.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BN2O2 |

|---|---|

| Molecular Weight | 161.96 g/mol |

| IUPAC Name | (3-cyano-6-methylpyridin-2-yl)boronic acid |

| Standard InChI | InChI=1S/C7H7BN2O2/c1-5-2-3-6(4-9)7(10-5)8(11)12/h2-3,11-12H,1H3 |

| Standard InChI Key | COISOXYUUDSHRZ-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C(C=CC(=N1)C)C#N)(O)O |

Introduction

(3-Cyano-6-methylpyridin-2-yl)boronic acid is an organoboron compound that features a pyridine ring with a cyano group and a boronic acid functional group. This compound has garnered significant attention in both synthetic chemistry and biological research due to its unique structural features and reactivity. The presence of the boronic acid moiety allows for versatile chemical transformations, making it a valuable building block in organic synthesis, particularly for synthesizing complex organic molecules and pharmaceuticals.

Biological Activity

Research indicates that (3-Cyano-6-methylpyridin-2-yl)boronic acid exhibits potential biological activity, particularly as an enzyme inhibitor. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, inhibiting their function. This property is particularly relevant in drug design, where such compounds can modulate biological pathways by targeting specific enzymes involved in disease processes.

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Forms reversible covalent bonds with serine/threonine residues |

| Therapeutic Potential | Potential for modulating biological pathways in disease processes |

Interactions with Biomolecules

Studies on the interactions of (3-Cyano-6-methylpyridin-2-yl)boronic acid with biomolecules have revealed its potential to bind selectively to various targets. For instance, research has shown that it can interact with insulin, influencing its stability and activity. Such interactions are crucial for understanding how this compound can be utilized in therapeutic contexts, particularly in diabetes management.

| Biomolecular Interaction | Effect |

|---|---|

| Insulin Interaction | Influences insulin stability and activity |

Comparison with Similar Compounds

Several compounds share structural similarities with (3-Cyano-6-methylpyridin-2-yl)boronic acid. Notable examples include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Cyano-6-methylpyridin-4-yl boronic acid | Contains a cyano group at a different position | Different reactivity profiles due to position |

| 3-Cyano-6-methyl-2-pyridone | A pyridone structure instead of a pyridine | Exhibits different tautomeric forms |

| 2-Methyl-6-methoxypyridine-3-boronic acid | Contains a methoxy group | Altered electronic properties affecting reactivity |

The uniqueness of (3-Cyano-6-methylpyridin-2-yl)boronic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to these similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume